2-Acetamido-3-methoxypropanoic acid

Description

BenchChem offers high-quality 2-Acetamido-3-methoxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-3-methoxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

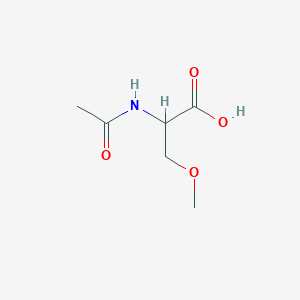

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596465 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-99-6 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-acetamido-3-methoxypropanoic acid

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (2R)-2-acetamido-3-methoxypropanoic acid, a molecule of significant interest in pharmaceutical development, particularly as a key intermediate and related substance to the antiepileptic drug, Lacosamide. This document synthesizes available data to offer field-proven insights into its identity, synthesis, characterization, and handling.

Chemical Identity and Molecular Structure

(2R)-2-acetamido-3-methoxypropanoic acid is a derivative of the D-isomeric form of the amino acid serine. The formal nomenclature and key identifiers for this compound are crucial for accurate documentation and research.[1][2]

Systematic IUPAC Name: (2R)-2-acetamido-3-methoxypropanoic acid.[2]

Synonyms: N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid, Lacosamide Impurity 33.[2]

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 196601-67-9 | |

| Molecular Formula | C₆H₁₁NO₄ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| InChI Key | SDNGNSKFWTZCJG-RXMQYKEDSA-N | [1] |

The molecular structure consists of a propanoic acid backbone with an acetamido group at the chiral center on carbon-2 (in the R configuration) and a methoxy ether linkage at carbon-3.

Caption: 2D structure of (2R)-2-acetamido-3-methoxypropanoic acid.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. While experimentally determined data for this specific molecule is not widely published, computational predictions provide valuable estimates.

Table of Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | -1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 75.6 Ų | [2] |

| Exact Mass | 161.06880783 Da | [2] |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Solubility and Appearance: Based on its structural similarity to N-acetylated amino acids, it is predicted to be a solid at room temperature and likely soluble in water and polar organic solvents such as methanol and ethanol. A supplier data sheet indicates that it should be stored in a refrigerator at 2-8°C.[3]

Synthesis and Manufacturing

The primary route for synthesizing (2R)-2-acetamido-3-methoxypropanoic acid with high enantiomeric purity is through the asymmetric hydrogenation of its unsaturated precursor, Z-2-acetamido-3-methoxyacrylic acid. This method is crucial for controlling the stereochemistry at the C-2 position, which is a critical parameter for its use as a chiral building block in pharmaceutical synthesis.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from patent literature describing the synthesis of N-acetyl-O-methyl-D-serine.[4]

-

Reactor Preparation: A glass reactor equipped with a magnetic stirrer is placed within a stainless steel high-pressure vessel.

-

Charging the Reactor: The substrate, Z-2-acetamido-3-methoxyacrylic acid (1 g), is added to the glass reactor. The catalyst, (-)-1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate (1 mg, 0.1% w/w), and methanol (5 mL) are then added. The entire charging process is conducted under an inert nitrogen atmosphere.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas by pressurizing to 10 barg and then releasing the pressure (repeated twice). The final hydrogen pressure is adjusted to 10 barg.

-

Reaction Conditions: The reaction mixture is stirred at 45°C for 20 hours.

-

Work-up and Analysis: After the reaction period, the vessel is purged with helium. The reaction mixture is then analyzed by chemical and chiral HPLC to determine conversion and enantiomeric excess. This process has been reported to yield N-acetyl-O-methyl-D-serine with 99.8% purity and an enantiomeric excess of 99.6%.[4]

Causality in Experimental Design:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the rhodium catalyst, which would deactivate it.

-

Chiral Catalyst: The specific chiral phosphine ligand, (S,S)-Ph-BPE, is essential for directing the hydrogenation to produce the desired (R)-enantiomer with high selectivity.

-

Solvent: Methanol is chosen as a solvent due to its ability to dissolve the reactants and its compatibility with the hydrogenation conditions.

-

Pressure and Temperature: The elevated pressure of hydrogen increases its concentration in the solution, driving the reaction forward. The temperature of 45°C provides sufficient thermal energy to overcome the activation energy barrier without promoting side reactions or catalyst degradation.

Caption: Asymmetric hydrogenation synthesis pathway.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Acetamido CH₃: A singlet around δ 2.0 ppm.

-

Methoxy CH₃: A singlet around δ 3.3-3.4 ppm.

-

CH₂ Group: Two diastereotopic protons that would likely appear as a multiplet (dd or AB quartet) between δ 3.5 and 4.0 ppm.

-

α-Proton (CH): A multiplet (dd) around δ 4.5 ppm, coupled to the CH₂ protons and the NH proton.

-

Amide NH: A doublet around δ 7.5-8.5 ppm, coupling with the α-proton.

-

Carboxylic Acid OH: A broad singlet, with a chemical shift that is highly dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework.

-

Acetamido CH₃: A signal around δ 23 ppm.

-

Methoxy CH₃: A signal around δ 59 ppm.

-

α-Carbon (CH): A signal around δ 55-60 ppm.

-

CH₂ Carbon: A signal around δ 70-75 ppm.

-

Acetamido C=O: A signal around δ 172 ppm.

-

Carboxylic Acid C=O: A signal around δ 175 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid and Amide): Strong, distinct bands in the 1640-1760 cm⁻¹ region.

-

N-H Bend (Amide II): A band around 1550 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1050-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound would be expected to be observed as its protonated molecule [M+H]⁺ at m/z 162.0761 and its sodium adduct [M+Na]⁺ at m/z 184.0580 in positive ion mode. Fragmentation would likely involve the loss of water, acetic acid, or the methoxymethyl group.

Chromatographic Analysis (HPLC)

As an impurity in the synthesis of Lacosamide, High-Performance Liquid Chromatography (HPLC) is the primary method for its detection and quantification. A stability-indicating RP-HPLC method would be crucial.

Illustrative HPLC Method Parameters (for Lacosamide and related impurities):

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a low wavelength, such as 210 nm, where the amide and carboxyl groups absorb.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, for example, at 30°C to ensure reproducibility.

Caption: A typical HPLC workflow for analysis.

Reactivity, Stability, and Storage

Stability: N-acetylated amino acids are generally stable compounds. However, the presence of ester and amide functional groups suggests potential degradation pathways under certain conditions. Forced degradation studies on the parent drug, Lacosamide, indicate instability under acidic, alkaline, and oxidative conditions.[5] It is reasonable to infer that (2R)-2-acetamido-3-methoxypropanoic acid would exhibit similar liabilities.

-

Acid/Base Hydrolysis: The amide and the carboxylic acid functional groups can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of O-methyl-D-serine and acetic acid.

-

Oxidation: The molecule may be susceptible to oxidation, although specific pathways are not defined without experimental data.

-

Thermal Stability: As a solid, it is expected to be relatively stable at ambient temperatures. However, for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation.[3]

Storage and Handling: The compound should be stored in a well-sealed container in a refrigerator. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this chemical.

Role in Drug Development and Research

The primary significance of (2R)-2-acetamido-3-methoxypropanoic acid in drug development is its role as a key starting material or a process-related impurity in the synthesis of Lacosamide.[2] Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an antiepileptic drug, and its synthesis from D-serine involves the formation of N-acetyl-O-methyl-D-serine as an intermediate.[1]

The control of this and other related substances is critical to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, having a well-characterized reference standard of (2R)-2-acetamido-3-methoxypropanoic acid is essential for:

-

Developing and validating analytical methods for impurity profiling of Lacosamide.

-

Monitoring the quality of Lacosamide batches during manufacturing.

-

Understanding and controlling the synthetic process to minimize impurity formation.

Its structural similarity to other N-acetylated amino acids also makes it a compound of interest for research into the biological roles of these molecules.

Conclusion

(2R)-2-acetamido-3-methoxypropanoic acid is a chiral molecule of high importance in the pharmaceutical industry, particularly in the context of the anticonvulsant drug Lacosamide. While much of its characterization is derived from its role as a synthetic intermediate, its fundamental chemical properties are governed by its N-acetylated amino acid structure. This guide provides a framework for understanding its synthesis, analysis, and handling. Further experimental investigation is warranted to fully elucidate its physicochemical properties and reactivity profile, which will undoubtedly aid in the continued development of robust and efficient manufacturing processes for related pharmaceuticals.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Wisconsin. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-ACETYL-O-METHYL-D-SERINE. PubChem. Retrieved January 22, 2026, from [Link]

-

Ramisetti, N. R., Kuntam, V. B., & Mukkanti, K. (2012). Stability-indicating liquid chromatographic method for quantification of new anti-epileptic drug lacosamide in bulk and pharmaceutical formulation. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). Retrieved January 22, 2026, from [Link]

-

He, F., & Hakansson, K. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(8), 1377–1386. [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 22, 2026, from [Link]

-

Darwish, I. A., Wani, T. A., Khalil, N. Y., & El-Gendy, A. E. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]

-

Kim, D. W., Kim, D. A., Lee, S. K., & Park, J. S. (2019). Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. Pharmaceutics, 11(4), 154. [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). N-Acetyl-O-methyl-D-serine. Retrieved January 22, 2026, from [Link]

-

Zhang, L., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. AKJournals. [Link]

-

Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 22, 2026, from [Link]

-

Patel, P. N., et al. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(3), 555. [Link]

-

B-I, K., et al. (2014). Untargeted metabolomics and lipidomics of the Chlamydomonas reinhardtii starchless (sta6) mutant reveals a role for starch in the diurnal regulation of membrane lipid homeostasis. eScholarship, University of California. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetamido-3-methoxypropanoic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

European Medicines Agency. (2016). Lacosamide Accord. Retrieved January 22, 2026, from [Link]

-

Suhm, M. A., et al. (2006). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. [Link]

-

Veeprho. (n.d.). Lacosamide Impurities and Related Compound. Retrieved January 22, 2026, from [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

-

Kumar, V., & Saini, M. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-O-formyl-L-serine methyl ester. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

L, G., et al. (2019). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation!. bioRxiv. [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

-

Grindley, T. B., & Wu, X. (2007). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. ResearchGate. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). (2R)-2-acetamido-3-sulfanyl-propanoic acid. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Aspirin. Retrieved January 22, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetylserine (HMDB0002931). Retrieved January 22, 2026, from [Link]

Sources

N-acetyl-O-methyl-D-serine synthesis and significance

An In-Depth Technical Guide to the Synthesis and Significance of N-acetyl-O-methyl-D-serine

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the journey from a simple chiral building block to a life-altering therapeutic is one of precision, ingenuity, and a deep understanding of molecular behavior. N-acetyl-O-methyl-D-serine, a seemingly modest amino acid derivative, exemplifies this journey. It stands as a critical nexus in the synthesis of Lacosamide, an important antiepileptic drug. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis of N-acetyl-O-methyl-D-serine, the causal logic behind the synthetic strategies, and the profound neurobiological significance of its D-serine core. We will explore not just the "how" of its creation, but the "why" of its importance, grounded in its role as a key intermediate for a vital therapeutic agent.

Core Molecular Identity and Physicochemical Properties

N-acetyl-O-methyl-D-serine, systematically named (2R)-2-acetamido-3-methoxypropanoic acid, is a chiral, non-natural amino acid derivative.[1] Its structure is characterized by three key modifications to the natural D-serine backbone: a stereochemically defined alpha-carbon of the R-configuration, an acetyl group protecting the amine (N-acetylation), and a methyl ether at the beta-hydroxyl position (O-methylation). These modifications render it an ideal and stable precursor in multi-step pharmaceutical syntheses.[2]

Table 1: Physicochemical Properties of N-acetyl-O-methyl-D-serine

| Property | Value | Reference(s) |

| CAS Number | 196601-67-9 | [3] |

| Molecular Formula | C₆H₁₁NO₄ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid | [1] |

| Synonyms | (R)-2-(Acetylamino)-3-methoxypropionic acid, D-Serine, N-acetyl-O-methyl- | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Chirality | (R)-configuration | [4] |

Synthesis of N-acetyl-O-methyl-D-serine: A Strategic Approach

The synthesis of N-acetyl-O-methyl-D-serine is primarily driven by its role as the penultimate precursor to Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide).[2][6] The synthetic design must therefore be efficient, stereoretentive, and scalable. The most direct and industrially relevant approach involves the N-acetylation of O-methyl-D-serine.

2.1. Retrosynthetic Analysis & Strategic Considerations

A logical retrosynthetic breakdown reveals the core strategy. N-acetyl-O-methyl-D-serine is disconnected at the amide bond, leading back to O-methyl-D-serine and an acetyl source. O-methyl-D-serine, in turn, can be derived from the chiral pool (D-serine) or synthesized from achiral precursors followed by an enantioselective step.

Causality Behind Experimental Choices:

-

Starting Material: Beginning with a pre-methylated D-serine derivative (e.g., O-methyl-D-serine) is often preferred over methylating N-acetyl-D-serine. This is because the acidity of the N-H proton in the acetylated compound can compete with the hydroxyl proton during methylation, potentially leading to side products or requiring more complex protection-deprotection schemes.

-

Reagent Selection: Acetic anhydride is an ideal acetylating agent for this transformation. It is highly reactive, the acetic acid byproduct is easily removed, and the reaction can be driven to completion under mild conditions, thus preserving the sensitive chiral center from racemization.[2]

2.2. Visualizing the Synthetic Workflow

The following diagram illustrates a common and effective synthetic pathway starting from D-serine, highlighting the key transformations leading to the target molecule and its subsequent conversion to Lacosamide.

Caption: General synthetic pathway from D-Serine to Lacosamide.

2.3. Detailed Experimental Protocol: N-Acetylation of O-Methyl-D-Serine

This protocol is adapted from established industrial processes described in patent literature and represents a reliable method for obtaining N-acetyl-O-methyl-D-serine.[2]

Materials & Reagents:

-

O-methyl-D-serine (or a salt form like trifluoroacetate)

-

Acetic Anhydride

-

Ethyl Acetate (or other suitable aprotic solvent)

-

Nitrogen (inert gas)

-

Standard laboratory glassware (round-bottom flask, stir bar, etc.)

-

Cooling bath (ice-water)

Step-by-Step Methodology:

-

Vessel Preparation: A four-necked round-bottom flask is charged with ethyl acetate (approx. 10 mL per 1 g of starting material) and the starting material, O-methyl-D-serine salt (1.0 eq). The suspension is stirred under a nitrogen atmosphere to ensure an inert environment, preventing side reactions with atmospheric moisture.

-

Initial Cooling: The reaction mixture is cooled to a temperature of 0-5°C using an ice-water bath. This cooling is critical to control the exothermicity of the acylation reaction and to minimize any potential for side reactions or degradation.

-

Reagent Addition: Acetic anhydride (approx. 1.05-1.1 eq) is added slowly to the cooled, stirring suspension. The slight molar excess of acetic anhydride ensures the reaction proceeds to completion.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature (approx. 25°C) and is stirred for an extended period, typically 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Crystallization and Isolation: Upon completion, the reaction mixture is cooled again to 0-5°C and stirred for 1-2 hours. This promotes the crystallization of the product, N-acetyl-O-methyl-D-serine, which typically has lower solubility in the solvent than the reactants or byproducts at reduced temperatures.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is washed with a small amount of cold ethyl acetate to remove any residual acetic acid and unreacted acetic anhydride.

-

Drying: The final product is dried under vacuum to yield N-acetyl-O-methyl-D-serine as a crystalline solid.

Self-Validation and Quality Control:

-

Purity Analysis: The purity of the final compound should be assessed by HPLC and chiral HPLC to confirm the absence of impurities and to ensure the enantiomeric excess is >99%.[2]

-

Structural Confirmation: The identity of the compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological and Pharmacological Significance

The significance of N-acetyl-O-methyl-D-serine is not derived from its own direct biological activity, but rather from two interconnected pillars: its role as a key pharmaceutical intermediate and the profound neurobiological function of its D-serine core.

3.1. Primary Significance: A Crucial Intermediate for Lacosamide

The principal application of N-acetyl-O-methyl-D-serine is its function as the immediate precursor to the anticonvulsant drug Lacosamide.[2][3] In the final step of the synthesis, the carboxylic acid of N-acetyl-O-methyl-D-serine is activated and coupled with benzylamine to form the corresponding amide, yielding Lacosamide.[2] Lacosamide exerts its therapeutic effect through a novel dual mechanism of action: it selectively enhances the slow inactivation of voltage-gated sodium channels and modulates the collapsing response mediator protein 2 (CRMP-2), which helps to stabilize hyperexcitable neuronal membranes.[5][7]

3.2. Foundational Significance: The D-Serine Core and the NMDA Receptor

To understand why a D-serine derivative is the foundation for a neurologically active drug, one must examine the role of D-serine in the central nervous system. D-serine is the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9]

Mechanism of NMDA Receptor Activation: For the NMDA receptor channel to open, two conditions must be met simultaneously, making it a "coincidence detector":[10]

-

Ligand Binding: Both the primary neurotransmitter, glutamate, and a co-agonist (either glycine or D-serine) must bind to their respective sites on the receptor complex.

-

Depolarization: The neuron must be sufficiently depolarized to expel a magnesium ion (Mg²⁺) that blocks the channel pore at resting membrane potential.

The binding of D-serine to the glycine-binding site is essential for NMDA receptor function. Dysregulation of D-serine levels and NMDA receptor activity is implicated in various neurological and psychiatric conditions, including schizophrenia and depression.[9][11][12]

Caption: D-Serine as a required co-agonist for NMDA receptor activation.

The use of a D-serine scaffold for Lacosamide, while not directly targeting the NMDA receptor's co-agonist site in its final form, leverages a chiral starting material that is intrinsically linked to CNS function. This highlights a common strategy in drug development: utilizing biologically relevant chiral molecules as foundational frameworks for building new therapeutics. The N-acetyl and O-methyl groups serve to chemically protect and modify the D-serine core, enabling its transformation into a molecule with a completely different mechanism of action.

Conclusion

N-acetyl-O-methyl-D-serine is a molecule of significant utility, bridging fundamental neurobiology with practical pharmaceutical manufacturing. While it does not possess known intrinsic pharmacological activity, its identity is inextricably linked to the function of D-serine at the NMDA receptor and its indispensable role in the synthesis of Lacosamide. The synthetic pathways to this intermediate are designed for stereochemical fidelity and efficiency, reflecting the rigorous demands of modern drug production. For researchers and developers, understanding the synthesis and contextual significance of N-acetyl-O-methyl-D-serine is a case study in the elegant and strategic chemistry that underpins the creation of vital medicines for neurological disorders.

References

-

Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. (2019). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

N-ACETYL-O-METHYL-D-SERINE. (n.d.). Gsrs.ncats.nih.gov. Retrieved January 22, 2026, from [Link]

-

Wang, Z. Y., Lv, P. M., Yuan, Z. H., Luo, W., & Liu, S. N. (2014). An efficient chemoenzymatic method to prepare optically active O-methyl-d-serine. Tetrahedron, 70(39), 6991-6994. [Link]

-

N-Acetyl-O-methyl-D-serine | CAS No: 196601-67-9. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

- CN105949074A - Synthesis method of O-methyl-D-serine. (n.d.). Google Patents.

-

NMDA receptor. (2024). In Wikipedia. Retrieved January 22, 2026, from [Link]

- US8759582B2 - Process for the preparation of lacosamide. (n.d.). Google Patents.

-

Ghassemzadeh, S., & Mohammadi, E. (2023). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

-

Wang, Z. Y., Xu, L. S., Gao, J., Liu, J. Z., Zhang, H. J., Liu, Q., & Jiao, Q. C. (2012). An efficient chemoenzymatic method to prepare optically active O-methyl-l-serine. Tetrahedron: Asymmetry, 23(24), 1653-1656. [Link]

- WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide. (n.d.). Google Patents.

-

EP3144295B1 - Process for the preparation of lacosamide. (n.d.). European Patent Office. Retrieved January 22, 2026, from [Link]

- CN101591300A - A new method for the synthesis of lacosamide. (n.d.). Google Patents.

- WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. (n.d.). Google Patents.

-

Lu, L. P., Chang, W. H., Mao, Y. W., Cheng, M. C., Zhuang, X. Y., Kuo, C. S., ... & Tsai, G. E. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. Biomedicines, 12(4), 853. [Link]

-

Labrie, V., et al. (2021). Dopaminergic neuromodulation of prefrontal cortex activity requires the NMDA receptor coagonist d-serine. PNAS, 118(24), e2022423118. [Link]

-

Nabavi, S., et al. (2019). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. bioRxiv. [Link]

-

Hashimoto, K. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? Frontiers in Psychiatry, 10, 52. [Link]

-

Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. [Link]

- US20130102811A1 - Process for the preparation of lacosamide. (n.d.). Google Patents.

-

Wolosker, H. (2023). D-serine Is a Gliotransmitter or Neurotransmitter. Preprints.org. [Link]

-

Jespersen, A., et al. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron, 81(2), 366-378. [Link]

- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (n.d.). Google Patents.

-

2-Acetamido-3-methoxypropanoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

(2R)-2-acetamido-3-methoxypropanoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 6. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. syneurx.com [syneurx.com]

- 12. pnas.org [pnas.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-acetamido-3-methoxypropanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

2-acetamido-3-methoxypropanoic acid, also known by synonyms such as N-Acetyl-O-methylserine, is a derivative of the amino acid serine.[1][2][3] Its structural features—a carboxylic acid, an amide, and an ether—confer a unique combination of physicochemical properties that make it a molecule of significant interest, particularly as a chiral building block in pharmaceutical synthesis.[2][4] Notably, the (2R) enantiomer is a key intermediate in the manufacturing of the anticonvulsant drug Lacosamide.[2][4] This guide provides a comprehensive analysis of the core physicochemical properties of 2-acetamido-3-methoxypropanoic acid, details authoritative experimental protocols for their determination, and discusses the implications of these properties for research, development, and drug manufacturing applications. All data is presented to support scientists and researchers in leveraging this compound to its full potential.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. Ambiguity in nomenclature or structure can lead to erroneous data interpretation. 2-acetamido-3-methoxypropanoic acid is most accurately described as a propanoic acid backbone featuring an acetamido group at the C-2 position and a methoxy group at the C-3 position.[2]

The presence of a chiral center at the C-2 carbon means the molecule exists as two distinct enantiomers, (2R) and (2S), as well as a racemic mixture.[1][2] The specific stereochemistry is critical as it dictates biological activity in pharmaceutical applications.[2][4]

Table 1: Compound Identification and Core Physicochemical Properties

| Identifier Type | Value | Source(s) |

| IUPAC Name | 2-acetamido-3-methoxypropanoic acid | PubChem[1] |

| Common Synonyms | N-Acetyl-O-methylserine, N-acetyl-O-methyl-D,L-serine | PubChem[1] |

| CAS Number | 98632-99-6 (for the racemate) | PubChem[1] |

| 196601-67-9 (for the R-enantiomer) | PubChem[2][3] | |

| Molecular Formula | C₆H₁₁NO₄ | PubChem[1][2][3] |

| Molecular Weight | 161.16 g/mol | PubChem[1][2][3] |

| Exact Mass | 161.06880783 Da | PubChem[1][2][3] |

| XLogP3 (Predicted) | -1.0 | PubChem[2][3] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[2][3] |

Note: The predicted XLogP3 value of -1.0 suggests the compound is hydrophilic, a key factor influencing its solubility and pharmacokinetic profile.

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in various environments, from reaction vessels to biological systems. These properties are a direct consequence of the molecule's structure.

Physical State and Appearance

At standard temperature and pressure, 2-acetamido-3-methoxypropanoic acid is expected to be a white crystalline powder. This solid-state is typical for small, polar organic molecules with hydrogen bonding capabilities, which promote an ordered crystal lattice.

Melting and Boiling Points

-

Boiling Point: A predicted boiling point for a structurally similar compound is 543.5±50.0 °C. However, like many multifunctional amino acid derivatives, 2-acetamido-3-methoxypropanoic acid is likely to decompose at temperatures below its boiling point. Thermogravimetric Analysis (TGA) would be the appropriate technique to determine its thermal stability.

Solubility Profile

The presence of a carboxylic acid, an amide, and an ether group suggests a complex solubility profile. The predicted XLogP3 of -1.0 indicates good aqueous solubility.[2][3] The molecule can act as both a hydrogen bond donor (from the carboxylic acid and amide N-H) and acceptor (from the carbonyls, ether oxygen, and hydroxyl oxygen), facilitating interaction with polar solvents like water.[2]

Conversely, its solubility in non-polar organic solvents is expected to be limited. This differential solubility is fundamental to designing effective extraction and purification protocols. An experimental determination following OECD Guideline 105 is the standard for regulatory and development purposes.[6][7][8]

Acidity (pKa)

The primary acidic functional group is the carboxylic acid (-COOH). The pKa value is a critical parameter as it dictates the molecule's charge state at a given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. A predicted pKa for a similar acetamidopropanoic acid structure is approximately 3.13. This value suggests that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated and negatively charged (-COO⁻), significantly enhancing its water solubility. Potentiometric titration is the gold-standard method for the experimental determination of pKa.[9][10][11][12]

Experimental Protocols for Property Determination

To ensure scientific integrity, physicochemical properties must be determined using validated, reproducible methods. The following section outlines the standard, authoritative protocols for key properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of 2-acetamido-3-methoxypropanoic acid involves confirming its identity and purity before measuring its bulk properties.

Caption: Fig. 1: Workflow for Physicochemical Characterization.

Protocol: Determination of pKa via Potentiometric Titration

This protocol is based on established methods for determining the dissociation constant of weak acids.[9][10][11][12]

Causality: Potentiometric titration is chosen for its high precision and direct measurement of pH changes upon the addition of a titrant.[10][12] This allows for the precise identification of the half-equivalence point, where pH equals the pKa.[9]

Self-Validation: The protocol includes calibration with at least three standard buffers (e.g., pH 4, 7, and 10) to ensure the accuracy of the pH electrode.[9] The resulting sigmoidal titration curve provides a clear inflection point, which serves as an internal validation of the acid-base transition.[10]

Methodology:

-

Preparation:

-

Calibrate the potentiometer and combined pH electrode using standard aqueous buffers.[9]

-

Prepare a stock solution of 2-acetamido-3-methoxypropanoic acid (e.g., 10 mM) in deionized, carbonate-free water. A minimum concentration of 10⁻⁴ M is required to detect a significant change in the titration curve.[9][12]

-

Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.[9][11]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl to the sample solution.[9][11]

-

-

Titration Process:

-

Place a known volume (e.g., 50 mL) of the sample solution into a temperature-controlled reaction vessel on a magnetic stirrer.

-

Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the measurement.[9][11]

-

Immerse the calibrated pH electrode into the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9][11]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[9]

-

Caption: Fig. 2: Protocol for pKa determination.

Applications and Significance

The physicochemical properties of 2-acetamido-3-methoxypropanoic acid are directly relevant to its primary application as a pharmaceutical intermediate.[2][4]

-

Chirality: The defined stereocenter at C-2 is the most critical feature. The synthesis of enantiomerically pure drugs like Lacosamide requires starting materials with high chiral integrity, which is why chiral pool synthesis from D-serine is a common strategy.[2][4]

-

Solubility: Its hydrophilicity (predicted XLogP3 of -1.0) is advantageous for aqueous-based reactions and simplifies workup procedures by allowing for extraction of non-polar impurities with an organic solvent.[2][3]

-

Acidity: The acidic nature (pKa ≈ 3.1) allows for easy conversion to a salt form (carboxylate) by adjusting the pH. This can be exploited to modulate solubility during reaction, extraction, and purification steps. For example, the compound can be made water-soluble by raising the pH and then precipitated out by lowering the pH.

References

- An In-depth Technical Guide to the Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid. Benchchem.

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

- 2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048. PubChem, National Center for Biotechnology Information.

- Solubility testing in accordance with the OECD 105. FILAB.

- Development of Methods for the Determination of pKa Values. PMC, NIH.

- An In-depth Technical Guide on (2R)-2-acetamido-3-methoxypropanoic acid: Synthesis, Characterization, and Significance. Benchchem.

- (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933. PubChem, National Center for Biotechnology Information.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- OECD GUIDELINES FOR TESTING CHEMICALS. Pure.

- OECD 105 - Water Solubility Test at 20°C. Analytice.

- OECD 105 - Water Solubility. Situ Biosciences.

- Technical Support Center: Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid. Benchchem.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- (2S)-2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. ChemicalBook.

Sources

- 1. 2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Navigating the Therapeutic Potential of 2-Acetamido-3-methoxypropanoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with 2-acetamido-3-methoxypropanoic acid and its derivatives. While the parent compound, (2R)-2-acetamido-3-methoxypropanoic acid, is primarily recognized as a critical chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide, this guide extends the inquiry to the broader therapeutic potential of its derivatives. Recognizing the limited direct research on a wide array of these derivatives, we will extrapolate from the well-documented activities of structurally related compounds to illuminate promising avenues for future drug development. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics, particularly in the fields of neurology and neuroprotection.

The Central Role of (2R)-2-Acetamido-3-methoxypropanoic Acid: A Chiral Keystone

The significance of (2R)-2-acetamido-3-methoxypropanoic acid in pharmaceutical science is intrinsically linked to its role as a stereospecific building block for the synthesis of Lacosamide. Its rigid chiral structure is paramount for the enantiomerically pure production of this antiepileptic drug, ensuring the desired therapeutic effect while minimizing off-target activities. The primary utility of the parent compound, therefore, lies in its synthetic value rather than its inherent biological activity.

Lacosamide: A Case Study in the Biological Activity of a Key Derivative

Lacosamide stands as the most prominent example of a therapeutic agent derived from 2-acetamido-3-methoxypropanoic acid. Its biological activity is multifaceted, offering a unique dual mechanism of action that distinguishes it from many other antiepileptic drugs.

Dual Mechanism of Action of Lacosamide

Lacosamide exerts its anticonvulsant effects through two primary pathways:

-

Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels (VGSCs): Unlike traditional sodium channel blockers that primarily affect fast inactivation, lacosamide selectively enhances the slow inactivation of VGSCs.[1][2] This leads to a stabilization of hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal neuronal function.[3][4] This selective action on slow inactivation is a key differentiator and is believed to contribute to its efficacy and tolerability profile.[1]

-

Modulation of Collapsin Response Mediator Protein 2 (CRMP2): Lacosamide has been shown to bind to CRMP2, a phosphoprotein involved in neuronal differentiation and axonal outgrowth.[5][6] While the precise contribution of CRMP2 modulation to lacosamide's antiepileptic effects is still under investigation, it is hypothesized that this interaction may play a role in preventing the aberrant neuronal connectivity associated with epileptogenesis, potentially offering disease-modifying effects.[5][7]

Exploring Broader Biological Activities: Insights from Structurally Related Compounds

While direct research on a diverse library of 2-acetamido-3-methoxypropanoic acid derivatives is nascent, the biological activities of structurally analogous compounds provide a fertile ground for hypothesis-driven research.

Neuroprotective Potential: Lessons from a Salidroside Analog

A noteworthy example is 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, which has demonstrated significant neuroprotective properties in models of cerebral ischemia.[8][9][10]

Mechanism of Neuroprotection:

This compound appears to exert its neuroprotective effects through multiple pathways:

-

Regulation of Energy Homeostasis: It enhances glucose uptake and accelerates the recovery of energy metabolism in ischemic brain tissue.[8]

-

Modulation of Apoptotic Pathways: It has been shown to restore the balance of pro- and anti-apoptotic proteins and inhibit the activation of caspase-3.[11]

-

Signaling Pathway Activation: The neuroprotection is mediated by the calpain1/PKA/CREB pathway, leading to an increased expression of the neuronal glucose transporter 3 (GLUT3).[12]

Anticonvulsant Activity in N-Acetylated Amino Acid Derivatives

The N-acetylated amino acid scaffold is a recurring motif in compounds with anticonvulsant properties. Structure-activity relationship (SAR) studies on related series of compounds have indicated that modifications to the amino acid side chain and the nature of the amide substituent can significantly impact potency and neurotoxicity.[13][14][15] This suggests that systematic derivatization of the 2-acetamido-3-methoxypropanoic acid core could yield novel anticonvulsant agents.

Methodologies for Evaluating Biological Activity

The following are standard, validated protocols for assessing the anticonvulsant and neuroprotective activities of novel compounds.

In Vivo Anticonvulsant Screening

4.1.1. Maximal Electroshock Seizure (MES) Test

This model is used to identify compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.[16][17]

-

Procedure:

-

Administer the test compound to rodents at various doses.

-

At the time of peak effect, apply a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) via corneal electrodes.[16][18]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered a positive result.[16]

-

Calculate the median effective dose (ED50).

-

4.1.2. Subcutaneous Pentylenetetrazol (s.c. PTZ) Test

This test is employed to identify compounds that can raise the seizure threshold, modeling clonic seizures.[19][20]

-

Procedure:

-

Administer the test compound to rodents.

-

At the time of peak effect, inject a subcutaneous dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg in CF-1 mice).[19]

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for a defined duration (e.g., 3-5 seconds).[19]

-

The absence of such seizures indicates protection.

-

Determine the ED50.

-

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

The OGD model simulates ischemic conditions in vitro and is a valuable tool for screening compounds for neuroprotective effects.[21][22][23]

-

Procedure:

-

Culture neuronal cells (e.g., primary cortical neurons or cell lines like HT22) to confluence.

-

Replace the normal culture medium with a glucose-free medium.

-

Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control cultures.[22]

-

After the OGD period, reintroduce normal, oxygenated, glucose-containing medium (reperfusion).

-

Assess cell viability using methods such as MTT assay, LDH release assay, or live/dead cell staining.[11]

-

Compare the viability of cells treated with the test compound to untreated controls.

-

Quantitative Data Summary

The following table summarizes the available quantitative data for Lacosamide and the neuroprotective salidroside analog. This data serves as a benchmark for future studies on novel derivatives of 2-acetamido-3-methoxypropanoic acid.

| Compound | Assay | Species | Endpoint | Value | Reference |

| Lacosamide | MES Test | Rat | ED50 (oral) | 2.5 mg/kg | [14] |

| Lacosamide | CRMP2 Binding | Xenopus oocytes | Affinity (Kd) | ~5 µM | [6] |

| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | OGD-R in HT22 cells | Mouse | Cell Viability (at 200 µM) | Restored to ~76% | [11] |

| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | OGD-R in HT22 cells | Mouse | Cell Viability (at 400 µM) | Restored to ~79% | [11] |

Future Directions and Conclusion

The established role of (2R)-2-acetamido-3-methoxypropanoic acid as a chiral precursor to the successful antiepileptic drug Lacosamide underscores the therapeutic potential embedded in this chemical scaffold. While direct evidence for the biological activity of a broad range of its derivatives remains to be elucidated, the potent neuroprotective and anticonvulsant activities of structurally related compounds provide compelling rationale for further investigation.

Future research should focus on the systematic synthesis and screening of novel derivatives of 2-acetamido-3-methoxypropanoic acid. By exploring modifications at the carboxylic acid, the acetamido group, and the methoxy position, it may be possible to develop new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles for the treatment of a range of neurological disorders. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such endeavors.

References

-

What is the mechanism of Lacosamide? - Patsnap Synapse. (2024-07-17). [Link]

-

Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PubMed Central. (n.d.). [Link]

-

Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function - PubMed Central. (n.d.). [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). [Link]

-

2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed. (2019-10). [Link]

-

Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC - NIH. (n.d.). [Link]

-

Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. (n.d.). [Link]

-

Lacosamide A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - ResearchGate. (2025-08-06). [Link]

-

Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-03-08). [Link]

-

Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2). (2007-11-30). [Link]

-

In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. (n.d.). [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.). [Link]

-

Para-substituted N-acetyl-L(S)- and -D(R)-alpha-amino-N-phenylglutarimides. A structure-activity study of substituent effects on steroselective anticonvulsant activity - PubMed. (n.d.). [Link]

-

Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP2) and Direct Impairment of its Canonical Function - Semantic Scholar. (n.d.). [Link]

-

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed. (2014-06-15). [Link]

-

2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection With a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury - PubMed. (2018-11-01). [Link]

-

Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database. (n.d.). [Link]

-

Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - JoVE. (2015-05-07). [Link]

-

Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.). [Link]

-

Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (n.d.). [Link]

-

In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed. (n.d.). [Link]

-

acetamido-2-deoxy-b-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced - Semantic Scholar. (n.d.). [Link]

-

In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke - Yenepoya Research Centre. (n.d.). [Link]

-

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed. (2018-03-21). [Link]

-

BBB Dysfunction Study by Ischemia-Reperfusion Injury Model | Protocol Preview - YouTube. (2022-07-07). [Link]

-

Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PubMed Central. (n.d.). [Link]

-

Amino acid derivatives with anticonvulsant activity - PubMed - NIH. (n.d.). [Link]

Sources

- 1. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 2. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]

- 7. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide [scholarworks.indianapolis.iu.edu]

- 8. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Para-substituted N-acetyl-L(S)- and -D(R)-alpha-amino-N-phenylglutarimides. A structure-activity study of substituent effects on steroselective anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 19. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 22. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]

- 23. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (2R)-2-acetamido-3-methoxypropanoic Acid in Modern Chiral Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a pivotal chiral building block in contemporary organic and medicinal chemistry. Its structural features, derived from the naturally occurring amino acid D-serine, provide a stereochemically defined scaffold for the synthesis of complex, high-value molecules. This technical guide offers a comprehensive exploration of the role of (2R)-2-acetamido-3-methoxypropanoic acid in chiral synthesis, with a particular focus on its application as a key intermediate in the production of pharmaceuticals. We will delve into its synthesis, primarily through the chiral pool approach and asymmetric hydrogenation, providing detailed experimental insights and comparative data. Furthermore, this guide will elucidate the fundamental principles of chiral building blocks and their strategic importance in accelerating drug discovery and development.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules.[1] This means that enantiomers, the two mirror-image forms of a chiral drug, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).

The U.S. Food and Drug Administration (FDA) has recognized the critical importance of stereochemistry in drug development, issuing guidelines that encourage the development of single-enantiomer drugs. This has driven a significant demand for efficient and reliable methods to produce enantiomerically pure compounds. Chiral building blocks, which are enantiomerically pure molecules incorporated into a larger synthetic scheme, represent a powerful strategy to achieve this goal.[2] By starting with a molecule of known absolute stereochemistry, chemists can transfer that chirality to the final product, often with a high degree of control.

(2R)-2-acetamido-3-methoxypropanoic acid stands out as a valuable chiral building block due to its derivation from the readily available and inexpensive D-serine.[3][4] Its primary and most notable application is as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[5] The stereochemical integrity of this building block is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[3]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of (2R)-2-acetamido-3-methoxypropanoic acid is essential for its effective use in synthesis.

| Identifier Type | Identifier |

| IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid[5] |

| Common Name | N-acetyl-O-methyl-D-serine[5] |

| CAS Number | 196601-67-9[5] |

| Molecular Formula | C6H11NO4[5] |

| Molecular Weight | 161.16 g/mol [5] |

| InChIKey | SDNGNSKFWTZCJG-RXMQYKEDSA-N[5] |

| Property | Value |

| Exact Mass | 161.06880783 Da[5] |

| XLogP3 | -1[5] |

| Hydrogen Bond Donor Count | 2[5] |

| Hydrogen Bond Acceptor Count | 4[5] |

| Rotatable Bond Count | 4[5] |

| Topological Polar Surface Area | 75.6 Ų[5] |

Synthetic Routes to (2R)-2-acetamido-3-methoxypropanoic acid

The synthesis of enantiomerically pure (2R)-2-acetamido-3-methoxypropanoic acid is predominantly achieved through two strategic approaches: the chiral pool synthesis starting from D-serine and the asymmetric hydrogenation of a prochiral precursor.

Chiral Pool Synthesis from D-Serine

The chiral pool approach leverages the inherent chirality of naturally occurring molecules.[4] D-serine, being an inexpensive and enantiomerically pure amino acid, is an ideal starting material. The general strategy involves a multi-step sequence of protection, methylation, and deprotection/acetylation, which preserves the stereochemistry at the C2 position.

Generalized Workflow for Chiral Pool Synthesis:

Caption: A generalized workflow for the chiral pool synthesis of (2R)-2-acetamido-3-methoxypropanoic acid from D-serine.

Detailed Experimental Protocol (Laboratory Scale):

While industrial-scale protocols are often proprietary, the following represents a well-established laboratory procedure.

Step 1: Protection of D-Serine

The initial step involves the protection of both the amino and carboxyl functional groups of D-serine to prevent unwanted side reactions in the subsequent methylation step. A common strategy is the formation of a methyl ester and N-Boc protection.

-

Protocol: D-serine is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise to facilitate the esterification of the carboxylic acid. After the reaction is complete, the solvent is removed under reduced pressure. The resulting methyl ester is then dissolved in a suitable solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc-anhydride) is added in the presence of a base such as triethylamine to protect the amino group.

Step 2: O-Methylation

With the amino and carboxyl groups protected, the hydroxyl group is selectively methylated.

-

Protocol: The protected D-serine derivative is dissolved in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A methylating agent, for example, methyl iodide, is added along with a mild base like silver(I) oxide or sodium hydride. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for completion.

Step 3: Deprotection and N-Acetylation

The final steps involve the removal of the protecting groups and the introduction of the acetyl group.

-

Protocol: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. The resulting amine salt is neutralized, and N-acetylation is carried out using acetic anhydride in the presence of a base like triethylamine or pyridine. Finally, the methyl ester is hydrolyzed to the carboxylic acid, for instance, by using lithium hydroxide in a mixture of THF and water, to yield the final product.

Causality and Self-Validation: The choice of protecting groups is critical. The Boc group is favored for its stability under the basic conditions of O-methylation and its facile removal under acidic conditions that do not compromise the stereocenter. The ester protection is also readily reversed. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC, NMR, and mass spectrometry, ensuring the integrity of the intermediates and the final product. The preservation of the chiral center is validated by polarimetry and chiral HPLC analysis of the final product.

Asymmetric Hydrogenation

An alternative and highly efficient route to (2R)-2-acetamido-3-methoxypropanoic acid is the asymmetric hydrogenation of a prochiral enamide precursor, (Z)-2-acetamido-3-methoxyacrylic acid. This method relies on a chiral catalyst to deliver hydrogen to one face of the double bond preferentially, thereby creating the desired stereocenter with high enantioselectivity.

Reaction Scheme:

(Z)-2-acetamido-3-methoxyacrylic acid + H₂ --(Chiral Rhodium Catalyst)--> (2R)-2-acetamido-3-methoxypropanoic acid

Detailed Experimental Protocol:

-

Protocol: The substrate, (Z)-2-acetamido-3-methoxyacrylic acid, and a chiral rhodium catalyst, such as one derived from a chiral bisphosphine ligand like DuanPhos, are dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The reactor is purged with hydrogen and then pressurized to the desired level. The reaction is stirred at a specific temperature until the uptake of hydrogen ceases. The catalyst is then removed, and the product is isolated and purified. High enantiomeric excesses, often exceeding 99%, have been reported for this type of transformation.[6]

Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation:

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. A widely accepted mechanism involves the coordination of the enamide to the chiral rhodium catalyst to form two diastereomeric complexes. The minor, less stable diastereomer is often the more reactive one, leading to the major enantiomer of the product.

Caption: A simplified mechanistic cycle for rhodium-catalyzed asymmetric hydrogenation of enamides.

Causality and Self-Validation: The choice of the chiral ligand is the most critical factor in determining the enantioselectivity of the reaction. The ligand creates a chiral environment around the rhodium center, which differentiates the two faces of the prochiral substrate. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize both the reaction rate and the enantioselectivity. The enantiomeric excess of the product is a direct measure of the effectiveness of the chiral catalyst and is readily determined by chiral HPLC or GC.

Comparative Analysis of Synthetic Routes

Both the chiral pool synthesis and asymmetric hydrogenation are viable and effective methods for producing (2R)-2-acetamido-3-methoxypropanoic acid. The choice between them often depends on factors such as the scale of the synthesis, cost of reagents and catalysts, and the desired throughput.

| Synthetic Route | Starting Material | Key Transformation | Typical Yield | Typical Enantiomeric Excess | Advantages | Disadvantages |

| Chiral Pool Synthesis | D-Serine | Preservation of existing chirality | Good to High | >99% | Readily available and inexpensive starting material; well-established chemistry. | Multi-step process; may require protection/deprotection steps. |

| Asymmetric Hydrogenation | (Z)-2-acetamido-3-methoxyacrylic acid | Creation of a new stereocenter | High | >99% | Highly efficient and atom-economical; fewer synthetic steps. | Requires a specialized chiral catalyst which can be expensive; high-pressure equipment may be needed. |

Role as a Chiral Auxiliary or Ligand: An Area for Exploration

While the primary role of (2R)-2-acetamido-3-methoxypropanoic acid is firmly established as a chiral building block, its potential application as a chiral auxiliary or ligand is less explored in the current literature.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. N-acylated oxazolidinones, which can be derived from amino acids, are a well-known class of chiral auxiliaries. It is conceivable that a derivative of (2R)-2-acetamido-3-methoxypropanoic acid, such as an oxazolidinone, could function as a chiral auxiliary. However, specific examples of its use in this capacity are not readily found in published research.

Chiral Ligands: Chiral ligands coordinate to a metal center to form a chiral catalyst for asymmetric reactions. Amino acid-derived ligands are widely used in asymmetric catalysis. While there are examples of N-acetylated amino acids being used as ligands, the specific use of (2R)-2-acetamido-3-methoxypropanoic acid as a ligand in mainstream asymmetric catalysis is not well-documented. Further research in this area could uncover novel applications for this versatile chiral molecule.

Conclusion

(2R)-2-acetamido-3-methoxypropanoic acid is a quintessential example of a valuable chiral building block in modern drug development. Its efficient synthesis, either from the chiral pool of D-serine or through highly enantioselective asymmetric hydrogenation, provides a reliable source of this key intermediate. The stereochemical fidelity of this molecule is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients, such as Lacosamide.

For researchers and drug development professionals, a deep understanding of the synthetic routes to and the strategic application of such chiral building blocks is paramount. The choice of synthesis methodology will depend on a careful evaluation of factors including cost, scale, and available expertise. While its role as a chiral building block is well-defined, the potential for (2R)-2-acetamido-3-methoxypropanoic acid and its derivatives to be employed as chiral auxiliaries or ligands presents an exciting avenue for future research and innovation in the field of asymmetric synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10558933, (2R)-2-acetamido-3-methoxypropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material.

- Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine.

- Senkuttuvan, N., Komarasamy, B., Krishnamoorthy, R., Sarkar, S., Dhanasekaran, S., & Anaikutti, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(1), 1-15.

-

Dydio, P., & Reek, J. N. H. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

- Zhang, Z., Liu, M., Zhang, J., Zhu, F., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15154-15159.

- Casimiro, M., & de la Cruz, P. (2018). The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences, 19(11), 3348.

- Aratikatla, S., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(23), 3569-3571.

- Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(10), 3734-3752.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10844522, N-Acetyl-d-serine. Retrieved from [Link]

- Gadsby, P., & Scheinmann, F. (1982). Versatile synthesis of stereospecifically labelled D-amino acids via labelled aziridines—preparation of (2R,3S)-[3-2H1]- and (2R,3R)-[2,3-2H2]-serine. Journal of the Chemical Society, Perkin Transactions 1, 471-476.

- Lok, C. M., Ward, J. P., & van Dorp, D. A. (1976). The synthesis of Chiral Glycerides starting from D- and L-serine. Chemistry and Physics of Lipids, 16(2), 115-122.

- Lee, H., & Kim, H. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951.

-

Global Substance Registration System. (n.d.). N-ACETYL-O-METHYL-D-SERINE. Retrieved from [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

N-Acetyl-O-methyl-D-serine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Introduction: The Strategic Importance of N-Acetyl-O-methyl-D-serine in Pharmaceutical Synthesis

N-Acetyl-O-methyl-D-serine is a chiral building block of significant interest in the pharmaceutical industry, primarily owing to its crucial role as a key intermediate in the synthesis of the antiepileptic drug, Lacosamide.[1][2][3] The incorporation of the D-serine backbone, with its specific stereochemistry, is a critical feature for the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of N-acetyl-O-methyl-D-serine, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.